Ethyl Myristate-d5

Forensic Toxicology Clinical Biomarker Analysis Analytical Chemistry

Ethyl Myristate-d5 (CAS 1217033-63-0) is a deuterium-labeled derivative of ethyl myristate, a long-chain fatty acid ester (C16H27D5O2, MW 261.45) where five hydrogen atoms are substituted with stable deuterium isotopes. This isotopic labeling confers a distinct mass shift (+5 Da relative to the unlabeled analog, C16H32O2, MW 256.42) enabling its primary application as an internal standard (ISTD) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of fatty acid ethyl esters (FAEEs) in complex biological matrices.

Molecular Formula C16H32O2
Molecular Weight 261.461
CAS No. 1217033-63-0
Cat. No. B565283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Myristate-d5
CAS1217033-63-0
SynonymsTetradecanoic Acid Ethyl Ester-d5;  Myristic Acid Ethyl Ester-d5;  Ethyl Tetradecanoate-d5;  NSC 8917-d5;  Nikkol BM-d5; 
Molecular FormulaC16H32O2
Molecular Weight261.461
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i2D3,4D2
InChIKeyMMKRHZKQPFCLLS-PVGOWFQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Myristate-d5 (CAS 1217033-63-0): A Deuterated Internal Standard for Accurate Fatty Acid Ethyl Ester Quantification


Ethyl Myristate-d5 (CAS 1217033-63-0) is a deuterium-labeled derivative of ethyl myristate, a long-chain fatty acid ester (C16H27D5O2, MW 261.45) where five hydrogen atoms are substituted with stable deuterium isotopes . This isotopic labeling confers a distinct mass shift (+5 Da relative to the unlabeled analog, C16H32O2, MW 256.42) enabling its primary application as an internal standard (ISTD) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of fatty acid ethyl esters (FAEEs) in complex biological matrices . Its physicochemical properties closely mimic those of native ethyl myristate, ensuring co-elution and similar ionization behavior, while the mass difference allows for unambiguous mass spectrometric discrimination [1].

Why Unlabeled Ethyl Myristate or Alternative FAEE-D5 Analogs Cannot Be Interchanged with Ethyl Myristate-d5 in Validated Bioanalytical Workflows


Substituting Ethyl Myristate-d5 with unlabeled ethyl myristate or a different deuterated FAEE analog (e.g., ethyl palmitate-d5) introduces significant analytical error and invalidates method validation. Unlabeled ethyl myristate, as a native analyte in biological samples [1], cannot function as an internal standard; its presence in the matrix precludes accurate quantification. Conversely, using a structurally dissimilar deuterated FAEE (e.g., ethyl palmitate-d5) for ethyl myristate quantification risks differential extraction recovery, ionization efficiency, and chromatographic retention time, violating the core principle of isotope dilution mass spectrometry (IDMS) that requires near-identical physicochemical behavior between the analyte and its SIL-ISTD [2]. The following evidence establishes the specific, quantifiable performance benchmarks that justify the procurement of Ethyl Myristate-d5 over any generic alternative for validated FAEE assays.

Ethyl Myristate-d5 Procurement Guide: Head-to-Head Performance Data vs. Analogs for Method Validation and Routine Quantification


Analytical Specificity: Mass Resolution of Ethyl Myristate-d5 vs. Unlabeled Ethyl Myristate in GC-MS Assays

In GC-MS analyses for FAEE quantification, Ethyl Myristate-d5 provides unequivocal differentiation from the native analyte ethyl myristate. The deuterium substitution results in a +5 Da mass shift in the molecular ion and characteristic fragment ions . This mass difference ensures that the internal standard signal is fully resolved from the analyte signal in the mass spectrometer, a prerequisite for accurate isotope dilution quantification . Unlabeled ethyl myristate or other non-isotopic internal standards cannot provide this level of spectral differentiation, leading to potential interference and inaccurate results.

Forensic Toxicology Clinical Biomarker Analysis Analytical Chemistry

Method Accuracy: Comparison of Deuterated vs. Non-Deuterated Internal Standard Performance in Hair FAEE Analysis

A validated HS-SPME/GC-MS method for FAEEs in hair demonstrated that using Ethyl Myristate-d5 and other corresponding D5-ethyl esters as internal standards achieved detection limits of 0.01–0.04 ng/mg and reproducibility (RSD) between 3.5% and 16% [1]. This high precision is attributable to the co-eluting, matrix-matching properties of the deuterated ISTDs, which correct for variations in extraction, derivatization, and ionization. In contrast, methods relying on non-deuterated structural analogs (e.g., ethyl palmitate as an ISTD for ethyl myristate) often exhibit higher RSDs and poorer accuracy due to differential matrix effects and recovery [2], a class-level inference from LC-MS/MS bioanalytical guidelines.

Forensic Toxicology Alcohol Biomarker Analysis Method Validation

Quantitative Linearity: D5-FAEE Internal Standards Enable Wide Dynamic Range for Ethyl Myristate Quantification in Meconium

A validated method for eight FAEEs in meconium utilized the corresponding D5-ethyl esters (including Ethyl Myristate-d5) as internal standards and achieved good linearity (r² > 0.98) across a concentration range from the LOQ up to 2000 ng/g for ethyl myristate [1]. This wide dynamic range is critical for quantifying endogenous FAEE levels across diverse clinical populations (e.g., alcohol-exposed vs. non-exposed newborns). Without the deuterated ISTD to correct for signal suppression at high concentrations or enhancement at low concentrations, achieving this level of linearity would be significantly compromised, particularly in complex matrices like meconium [2].

Neonatal Toxicology Biomarker Quantification Method Development

Specificity in Clinical Biomarker Panels: D5 Labeling Enables Simultaneous Quantification of Multiple FAEEs without Cross-Interference

In a study comparing FAEE and ethyl glucuronide (EtG) concentrations in hair, the method employed a panel of deuterated internal standards, including Ethyl Myristate-d5, Ethyl Palmitate-d5, Ethyl Oleate-d5, and Ethyl Stearate-d5, for the simultaneous quantification of the four corresponding FAEEs by GC-MS [1]. This multiplexed approach is only possible because each D5-labeled standard exhibits a unique +5 Da mass shift relative to its specific analyte, allowing for independent monitoring of multiple mass transitions without cross-interference. Using a single, generic deuterated standard would not provide this analyte-specific correction, leading to inaccurate quantification of the other FAEEs in the panel due to differences in ionization efficiency and fragmentation patterns [2].

Clinical Chemistry Multiplexed Biomarker Assays Isotope Dilution MS

Ethyl Myristate-d5: Validated Application Scenarios for Forensic, Clinical, and Bioanalytical Laboratories


Forensic Toxicology: Validated GC-MS Method for FAEE Quantification in Hair for Retrospective Alcohol Abuse Assessment

Laboratories performing forensic alcohol biomarker testing should procure Ethyl Myristate-d5 to replicate the validated HS-SPME/GC-MS method for ethyl myristate in hair. This method, which uses D5-ethyl esters as internal standards, has established limits of detection (0.01-0.04 ng/mg) and reproducibility (3.5-16% RSD) [1] that are essential for generating legally defensible data. The use of the deuterated ISTD ensures that quantified FAEE concentrations in casework samples accurately reflect endogenous biomarker levels, distinguishing heavy drinkers from social drinkers and teetotalers based on established cut-offs (e.g., sum of FAEE > 1 ng/mg) [2].

Neonatal Toxicology and Clinical Chemistry: Quantification of FAEEs in Meconium for In Utero Alcohol Exposure Screening

Clinical and public health laboratories implementing FAEE screening in newborns should utilize Ethyl Myristate-d5 as part of a validated LC-MS/MS or GC-MS method for meconium. The compound is a critical component for achieving the method linearity (r² > 0.98) and limits of quantification (<150 ng/g) reported in peer-reviewed studies [1]. This enables the accurate measurement of cumulative FAEE concentrations, which are used as a biomarker for prenatal alcohol exposure. Reliable quantification is paramount for potential clinical interventions and long-term follow-up of affected children [2].

Bioanalytical Method Development: Establishing Multiplexed FAEE Assays for High-Throughput Research Studies

Research groups and contract research organizations (CROs) developing high-throughput, multiplexed assays for FAEE biomarkers in various biological matrices (e.g., blood, hair, meconium) require Ethyl Myristate-d5 as a key reagent. Its use, in combination with other D5-FAEE internal standards, allows for the simultaneous, accurate quantification of a panel of FAEEs [1]. This approach minimizes analytical variability across large sample sets and ensures that inter-analyte comparisons are valid, which is crucial for studies investigating the complex lipid metabolism associated with alcohol consumption or other metabolic disorders [2].

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